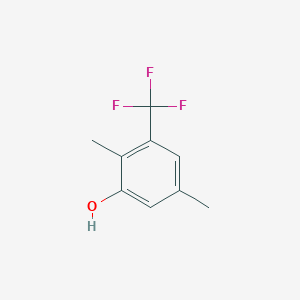

2,5-Dimethyl-3-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F3O |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

2,5-dimethyl-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C9H9F3O/c1-5-3-7(9(10,11)12)6(2)8(13)4-5/h3-4,13H,1-2H3 |

InChI Key |

MCNSITYPIPQHTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)C(F)(F)F |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization of 2,5 Dimethyl 3 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Pattern Interpretation

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of 2,5-Dimethyl-3-(trifluoromethyl)phenol is expected to show distinct signals for the phenolic hydroxyl proton, two aromatic protons, and the two methyl groups.

The phenolic -OH proton would appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but typically is found downfield. The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton at the C4 position would likely appear as a singlet or a finely split quartet due to long-range coupling with the CF₃ group. The proton at the C6 position would appear as a singlet.

The two methyl groups at C2 and C5 are also in non-equivalent environments and would therefore exhibit separate singlet signals in the aliphatic region (typically 2.0-2.5 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | Variable (broad) | s | N/A |

| Ar-H (C6) | ~6.8 - 7.0 | s | N/A |

| Ar-H (C4) | ~7.0 - 7.2 | q | ~0.5-1.5 (⁴JH-F) |

| -CH₃ (C2) | ~2.2 - 2.4 | s | N/A |

| -CH₃ (C5) | ~2.3 - 2.5 | s | N/A |

Note: Predicted values are based on analysis of similar substituted phenols.

Carbon-13 (¹³C) NMR for Carbon Skeleton Assignment and Quaternary Carbon Identification

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The trifluoromethyl (-CF₃) carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms (¹JC-F), and its chemical shift will be significantly influenced by the attached fluorines.

The aromatic carbons will appear in the typical downfield region (110-160 ppm). The carbon bearing the hydroxyl group (C1) will be the most deshielded among the ring carbons. The carbons attached to the methyl groups (C2, C5) and the trifluoromethyl group (C3) will be identifiable as quaternary carbons. The remaining aromatic carbons (C4, C6) will show signals corresponding to CH groups. The two methyl carbons will appear as sharp signals in the upfield, aliphatic region of the spectrum (15-25 ppm). The carbon atom at C3, directly attached to the electron-withdrawing CF₃ group, will show coupling to the fluorine atoms (²JC-F).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CF₃ | ~123 - 125 | q | ¹JC-F ≈ 270-275 |

| C1 (-OH) | ~153 - 156 | s | N/A |

| C2 (-CH₃) | ~125 - 128 | s | N/A |

| C3 (-CF₃) | ~130 - 133 | q | ²JC-F ≈ 30-35 |

| C4 | ~128 - 131 | d | N/A |

| C5 (-CH₃) | ~137 - 140 | s | N/A |

| C6 | ~115 - 118 | d | N/A |

| -CH₃ (C2) | ~15 - 17 | q | N/A |

| -CH₃ (C5) | ~20 - 22 | q | N/A |

Note: Predicted values are based on analysis of similar substituted phenols. Multiplicity refers to splitting from attached protons in a ¹H-coupled spectrum, or from fluorine atoms.

Fluorine-19 (¹⁹F) NMR for Precise Characterization of the Trifluoromethyl Moiety

Fluorine-19 NMR is highly sensitive and specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. This is because all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this singlet is characteristic of the -CF₃ group attached to an aromatic ring and typically appears in the range of -60 to -65 ppm (relative to CFCl₃). The absence of coupling in the ¹H-decoupled spectrum confirms the presence of an isolated -CF₃ group.

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional NMR techniques are crucial for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this molecule, it would primarily confirm the lack of coupling between the distinct aromatic and methyl protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signals of the aromatic protons and methyl protons to their corresponding ¹³C signals, confirming the assignments for C4, C6, and the two methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying the connectivity of quaternary carbons. For instance, correlations would be expected from the methyl protons (at C2 and C5) to the neighboring aromatic carbons. The aromatic protons would show correlations to adjacent quaternary carbons, helping to piece together the substitution pattern on the benzene (B151609) ring unambiguously.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to hydrogen bonding.

The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ region. The spectrum will also feature characteristic C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. One of the most intense and characteristic sets of bands will be due to the C-F stretching vibrations of the trifluoromethyl group, which are typically very strong and appear in the 1100-1350 cm⁻¹ range. The C-O stretching of the phenol (B47542) group is expected around 1200-1260 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch (-CF₃) | 1100 - 1350 | Very Strong |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

Note: Predicted values are based on characteristic frequencies for functional groups in similar molecules.

Raman Spectroscopy

For this compound, the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its distinct structural components: the phenolic ring, the methyl groups, and the trifluoromethyl group. Analysis of analogous compounds such as 2,5-dimethylphenol (B165462) and 3-(trifluoromethyl)phenol (B45071) allows for the prediction of key vibrational modes. nih.govchemicalbook.com

Expected Characteristic Raman Peaks for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Originating Functional Group |

| O-H Stretch | 3000 - 3600 | Phenolic hydroxyl group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene ring |

| C-H Stretch (Methyl) | 2850 - 3000 | -CH₃ groups |

| C=C Stretch (Aromatic) | 1400 - 1650 | Benzene ring |

| C-F Stretch (Symmetric) | ~1300 - 1350 | -CF₃ group |

| C-O Stretch | 1200 - 1300 | Phenolic C-O bond |

| C-CF₃ Stretch | ~700 - 800 | Bond between ring and -CF₃ |

This table is predictive, based on characteristic vibrational frequencies of the constituent functional groups.

The spectrum would show strong bands for the aromatic ring vibrations and the symmetric C-F stretching of the trifluoromethyl group. The hydroxyl and methyl C-H stretching vibrations would also be prominent features. The precise peak positions and intensities would be influenced by the electronic effects of the substituents on the phenol ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. purdue.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula, distinguishing it from other compounds with the same nominal mass. uni-kiel.deresearchgate.net Techniques like UHPLC-ESI-HRMS are frequently used for the detailed analysis of phenolic compounds. uni-kiel.de

For this compound, the molecular formula is C₉H₉F₃O. HRMS would be used to confirm this by comparing the experimentally measured exact mass with the theoretically calculated mass.

Theoretical Exact Mass Calculation:

| Element | Quantity | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 190.060549 |

An HRMS measurement yielding a mass value extremely close to 190.0605 would provide strong evidence for the molecular formula C₉H₉F₃O.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov The sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase, after which each component is ionized and fragmented. researchgate.net The resulting mass spectrum shows the relative abundance of these fragments, providing a structural fingerprint. rsc.org For phenolic compounds, derivatization is often employed to increase volatility for GC analysis. nih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would be dictated by the stability of the resulting ions. Key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): A significant fragment would be expected at m/z 175 ([M-15]⁺), resulting from the cleavage of a stable benzyl-type radical. This is a common fragmentation for dimethylphenols. nist.gov

Loss of a hydrogen atom (-H): A fragment at m/z 189 ([M-1]⁺) is possible.

Loss of carbon monoxide (-CO): Following the loss of a methyl group, the resulting ion could lose CO, a characteristic fragmentation of phenols, leading to a fragment at m/z 147.

Cleavage of the trifluoromethyl group: Loss of CF₃ could result in a fragment at m/z 121, although this may be less favored than methyl loss.

Predicted Major Fragments in GC-MS Analysis:

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 190 | [C₉H₉F₃O]⁺ | Molecular Ion (M⁺) |

| 175 | [C₈H₆F₃O]⁺ | [M - CH₃]⁺ |

| 147 | [C₇H₆F₃]⁺ | [M - CH₃ - CO]⁺ |

This table is predictive, based on established fragmentation patterns of substituted phenols. nist.govresearchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It provides detailed information on bond lengths, angles, and the interactions between molecules that dictate the crystal packing.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single crystal, producing a diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

While a specific crystal structure for this compound has not been reported in the searched literature, data from structurally similar compounds, such as 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol and ortho-(trifluoromethyl)phenol, can provide expected values for its geometric parameters. researchgate.netnih.gov The analysis would precisely define the planarity of the benzene ring and the orientation of the hydroxyl, methyl, and trifluoromethyl substituents relative to it.

Expected Bond Lengths and Angles:

| Parameter | Bond/Angle | Expected Value |

| Bond Length | Aromatic C-C | ~1.39 Å |

| C-O (Phenolic) | ~1.36 Å | |

| C-CH₃ | ~1.51 Å | |

| C-CF₃ | ~1.50 Å | |

| C-F | ~1.34 Å | |

| Bond Angle | C-C-C (in ring) | ~120° |

| C-O-H | ~109° | |

| F-C-F | ~107° | |

| Dihedral Angle | C-C-C-O | Varies based on packing |

This table presents typical values derived from crystallographic data of related substituted phenols and trifluoromethyl-containing aromatic compounds. researchgate.netnih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Understanding the crystal packing requires an analysis of intermolecular forces. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. acs.orgmq.edu.aucapes.gov.br The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. The analysis also generates a 2D "fingerprint plot" that summarizes the proportion of different types of contacts. figshare.comdntb.gov.ua

For this compound, the crystal packing would be governed by a combination of hydrogen bonding and other weak interactions. The hydroxyl group is a strong hydrogen bond donor and acceptor, likely forming O-H···O hydrogen bonds between molecules. The trifluoromethyl group, due to the high electronegativity of fluorine, can act as a weak hydrogen bond acceptor, participating in C-H···F interactions. researchgate.netnih.gov

A Hirshfeld surface analysis would likely reveal the following contributions to the crystal packing:

H···H Contacts: Due to the abundance of hydrogen atoms on the methyl groups and the aromatic ring, these contacts, representing van der Waals forces, would make up a significant portion of the surface area.

O···H/H···O Contacts: These would appear as sharp spikes on the fingerprint plot, indicative of the strong phenolic O-H···O hydrogen bonds. acs.org

F···H/H···F Contacts: These contacts would represent the weaker C-H···F interactions. The trifluoromethyl group is known to influence crystal packing through a network of such weak interactions. nih.govrsc.org

In studies of related compounds, F···H interactions can account for a substantial percentage (e.g., 25.6%) of the total Hirshfeld surface, highlighting the important role of the trifluoromethyl group in directing the supramolecular architecture. nih.gov The interplay between the strong O-H···O hydrogen bonds and the more numerous but weaker C-H···F and H···H interactions would ultimately define the solid-state structure of this compound. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which a molecule absorbs light and the intensity of that absorption are characteristic of its electronic structure. For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are π → π* transitions associated with the benzene ring.

The hydroxyl group is a strong activating group (an auxochrome) that generally causes a bathochromic shift (a shift to longer wavelengths) of the primary π → π* absorption bands of the benzene ring. This is due to the donation of its lone pair of electrons to the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for electronic excitation.

The methyl groups are weakly activating and also contribute to a slight bathochromic shift. In contrast, the trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivating group can cause a hypsochromic shift (a shift to shorter wavelengths) by lowering the energy of the π orbitals. The final observed spectrum for this compound results from the interplay of these opposing electronic effects.

The choice of solvent can also have a pronounced effect on the UV-Vis spectrum. researchgate.net Polar protic solvents, like methanol, can form hydrogen bonds with the phenolic hydroxyl group, which can influence the energy of the electronic states and lead to shifts in the absorption maxima compared to nonpolar solvents. researchgate.net Similarly, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can also interact with the molecule and alter its absorption characteristics. researchgate.net

While specific experimental UV-Vis absorption data for this compound is not widely available in public literature, the table below is presented as a template for how such data would be reported. The values would be determined experimentally by measuring the absorbance of a solution of known concentration across a range of UV and visible wavelengths.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Methanol | Data Not Available | Data Not Available | π → π* |

| Cyclohexane | Data Not Available | Data Not Available | π → π* |

Chemical Reactivity and Derivatization Strategies for 2,5 Dimethyl 3 Trifluoromethyl Phenol

Reactivity of the Phenolic Hydroxyl Group in 2,5-Dimethyl-3-(trifluoromethyl)phenol

The hydroxyl group of a phenol (B47542) is a primary site for chemical modification, exhibiting nucleophilic character that allows for reactions such as alkylation and acylation.

O-alkylation of phenols is a common method for the synthesis of aryl ethers. This reaction typically involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. Common bases include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).

General O-Alkylation Reaction Scheme:

Ar-OH + R-X + Base → Ar-O-R + Base·HX

Similarly, O-acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a phenyl ester. These reactions can be catalyzed by either acid or base. In base-catalyzed acylation, the phenoxide ion attacks the acylating agent. Under acidic conditions, the acylating agent is activated toward nucleophilic attack by the phenol.

General O-Acylation Reaction Scheme:

Ar-OH + R-COCl → Ar-O-COR + HCl

The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons that can coordinate with metal ions, forming metal-phenol complexes or metal phenoxides. The acidity of the phenolic proton allows for deprotonation by strong bases or reactive metals to form stable metal phenoxides. These derivatives are important intermediates in various catalytic and stoichiometric reactions. However, specific research detailing the metalation or the synthesis and characterization of metal complexes involving this compound as a ligand could not be identified in the surveyed literature.

Electrophilic Aromatic Substitution (EAS) on the Dimethyl-Substituted Aromatic Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the directing effects of the existing substituents. The hydroxyl group (-OH) and the two methyl groups (-CH₃) are activating and direct incoming electrophiles to the ortho and para positions. The trifluoromethyl group (-CF₃) is strongly deactivating and a meta-director.

The available positions for substitution are C4 and C6.

-OH group (at C1): Strongly directs to C2 (blocked), C4, and C6.

-CH₃ group (at C2): Directs to C3 (blocked), C4, and C6.

-CF₃ group (at C3): Directs to C5 (blocked).

-CH₃ group (at C5): Directs to C4 and C6.

Based on a qualitative analysis of these directing effects, electrophilic attack is overwhelmingly favored at the C4 and C6 positions. The relative yield of substitution at these two positions would be influenced by steric hindrance from the adjacent methyl groups.

Halogenation is a classic electrophilic aromatic substitution reaction. Phenols are highly activated and react readily with halogens like bromine (Br₂) and chlorine (Cl₂), often without the need for a Lewis acid catalyst. Common reagents also include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). For closely related compounds like 3-(trifluoromethyl)phenol (B45071), bromination with bromine in dichloromethane (B109758) has been shown to produce a mixture of isomers. However, no specific experimental results detailing the halogenation of this compound to yield derivatives such as 4-bromo-2,5-dimethyl-3-(trifluoromethyl)phenol or 4-chloro-2,5-dimethyl-3-(trifluoromethyl)phenol were found.

Nitration of phenols is typically carried out with dilute nitric acid (HNO₃) or other nitrating agents under controlled conditions to prevent oxidation of the highly activated ring. Sulfonation is usually achieved with concentrated sulfuric acid (H₂SO₄). As with halogenation, these reactions are expected to occur at the C4 and C6 positions. Detailed research findings or specific protocols for the nitration or sulfonation of this compound are not described in the available literature.

Friedel-Crafts reactions attach alkyl or acyl groups to an aromatic ring. Phenols present a challenge for Friedel-Crafts reactions due to potential side reactions. The phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating the ring. Furthermore, competition exists between C-acylation on the aromatic ring and O-acylation at the hydroxyl group. The choice of catalyst and reaction conditions can influence the outcome. Generally, strong Lewis acids and higher temperatures favor C-acylation (the thermodynamically more stable product), while milder conditions can favor O-acylation (the kinetically favored product). No specific studies on the Friedel-Crafts alkylation or acylation of this compound were identified in the literature reviewed for this article.

Transformations Involving the Trifluoromethyl Group of this compound

The trifluoromethyl (CF3) group is known for its high stability, which is a consequence of the strong carbon-fluorine bonds. tcichemicals.com However, its potent electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, making the selective transformation of the CF3 group a challenging yet valuable area of synthetic chemistry. tcichemicals.com Recent advancements have provided novel strategies to functionalize this robust moiety, offering pathways to new derivatives.

Strategies for Functionalization or Modification of the CF3 Group

The functionalization of the trifluoromethyl group on aromatic compounds, including phenol derivatives, primarily involves the selective activation and cleavage of a C–F bond. researchgate.net Due to the decreasing C–F bond strength upon successive defluorination, a significant challenge is to prevent exhaustive defluorination and achieve mono-defluorinative functionalization. scispace.comresearchgate.net

Several modern synthetic strategies have been developed to address this challenge:

Photoredox Catalysis: This approach utilizes visible light and a photoredox catalyst to generate a highly reducing species that can transfer a single electron to the trifluoromethylarene. scispace.com This process forms a radical anion, which subsequently undergoes C–F bond cleavage to yield a difluorobenzylic radical. scispace.com This reactive intermediate can then be trapped by various radical acceptors, such as olefins, to form new C–C bonds. scispace.com The use of organic photoredox catalysts, driven by the oxidation of a stoichiometric reductant like formate, enables monodefluoroalkylation reactions with a broad scope of unactivated olefins. scispace.com

Lewis Acid-Promoted C–F Bond Activation: Lewis acids can promote the functionalization of trifluoromethylarenes by activating a single C–F bond. acs.org For example, a combination of Lewis acids and photoredox catalysis facilitates the construction of carbon-heteroatom bonds (C–S, C–O, C–Se). acs.org This method allows for the direct synthesis of aryldifluoromethyl ethers or thioethers from trifluoromethylarenes and corresponding phenol or thiol nucleophiles. acs.org

Ortho-Directing Group Assistance: The presence of a directing group at the ortho position can facilitate the selective transformation of the CF3 group. For instance, an ortho-silyl group can assist in the catalytic thiolation and azidation of a single C–F bond, leading to the formation of various difluoromethylenes under mild conditions. tcichemicals.comnih.gov

The following table summarizes various strategies for the functionalization of the trifluoromethyl group.

| Strategy | Catalyst/Reagent | Intermediate | Product Type | Reference |

| Photoredox-Catalyzed De-fluoroalkylation | Organic Photoredox Catalyst (e.g., Phenoxazine) / Formate | Difluorobenzylic Radical | Aryl-CF2R | scispace.comacs.org |

| Lewis Acid-Promoted Photoredox Catalysis | Lewis Acid / Photoredox Catalyst / Nucleophile (Phenol, Thiol) | Difluorobenzylic Radical | Aryl-CF2X (X=O, S, Se) | acs.org |

| Ortho-Silyl Group Assisted C-F Activation | Ytterbium Triflate / Trityl-Based Reagent | Difluoromethylene | Aryl-CF2-Nu (Nu=S, N3) | nih.gov |

| Protolytic Defluorination in Superacid | Brønsted Superacids (e.g., CF3SO3H) | Carbocationic Species | Acylium Cations / Friedel-Crafts Products | nih.gov |

Interconversion of Trifluoromethyl Group to Other Fluorinated Moieties

The conversion of the trifluoromethyl group into other valuable fluorinated moieties, such as difluoromethyl (CF2H) and difluoroalkyl (CF2R) groups, represents a key derivatization strategy. These transformations provide access to isosteres of common functional groups like ethers and ketones, which are of significant interest in medicinal chemistry. scispace.com

Methods for this interconversion often build upon the C–F activation strategies mentioned previously:

Reductive Hydrodefluorination (HDF): The selective conversion of an Ar-CF3 group to an Ar-CF2H group can be achieved through reductive processes. Photoredox catalysis, in the presence of a suitable hydrogen atom donor like thiophenol and a stoichiometric reductant, can effectively perform monodefluorination to yield difluoromethyl arenes. scispace.comacs.org

Reductive Defluoroalkylation: As detailed in the previous section, photoredox-catalyzed reactions with unactivated olefins provide a general route to Ar-CF2R compounds from Ar-CF3 precursors. acs.org This method is notable for its ability to engage a wide range of unactivated trifluoromethylaromatics, including those with functional groups like arylamines, pyridines, and benzylic alcohols. acs.org

Single C–F Bond Activation for Heteroatom Coupling: A Lewis acid-promoted, photoredox-catalyzed strategy enables the conversion of trifluoromethylarenes into aryldifluoromethyl ethers (ArCF2OR) and thioethers (ArCF2SR). acs.org This reaction proceeds via a single C(sp3)–F bond activation and subsequent coupling with phenol or thiol nucleophiles, demonstrating a direct interconversion to a different class of fluorinated moieties. acs.org

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Mechanistic Studies on Directing Effects of Substituents

The regioselectivity of chemical transformations on the this compound ring, particularly in electrophilic aromatic substitution (EAS), is governed by the cumulative electronic and steric effects of its three substituents: the hydroxyl (-OH), two methyl (-CH3) groups, and the trifluoromethyl (-CF3) group. pitt.edu

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and a strong ortho, para-director. mlsu.ac.inpressbooks.pub It donates electron density to the aromatic ring through a strong resonance effect (+M), significantly stabilizing the cationic intermediate (the σ-complex or arenium ion) formed during electrophilic attack at the ortho (C6) and para (C4) positions. youtube.commasterorganicchemistry.com

Methyl (-CH3) Groups: The methyl groups at C2 and C5 are moderately activating and are also ortho, para-directors. ucalgary.ca They donate electron density primarily through an inductive effect (+I) and hyperconjugation, which also helps to stabilize the σ-complex. lumenlearning.com

Trifluoromethyl (-CF3) Group: The -CF3 group is a strongly deactivating group due to its powerful electron-withdrawing inductive effect (-I). ucalgary.ca It destabilizes the σ-complex, thereby slowing down the rate of electrophilic substitution. This deactivating effect is most pronounced at the ortho and para positions relative to the -CF3 group, making it a meta-director (to positions C1 and C5). ucalgary.ca

In the electrophilic substitution of this compound, the directing effects of these groups are in competition. The available positions for substitution are C4 and C6.

The following table summarizes the directing influence of each substituent on the available C4 and C6 positions.

| Substituent | Type | Directing Effect | Influence on C4 | Influence on C6 |

| 1-OH | Strong Activator | ortho, para | Strong activation (para) | Strong activation (ortho) |

| 2-CH3 | Activator | ortho, para | Neutral | Activation (para) |

| 3-CF3 | Strong Deactivator | meta | Neutral | Neutral |

| 5-CH3 | Activator | ortho, para | Activation (ortho) | Activation (ortho) |

Control over Reaction Outcomes and Formation of Specific Isomers

Achieving control over the formation of specific isomers (i.e., substitution at C4 vs. C6) depends on manipulating the subtle differences in the electronic and steric environments of these two positions.

Steric Hindrance: The C6 position is flanked by the C5-methyl group and the C1-hydroxyl group. The C4 position is adjacent to the C5-methyl group but has a hydrogen atom at C3. While the C3-trifluoromethyl group is bulky, its influence at C4 is less direct than the adjacent substituents at C6. In many EAS reactions, attack at the less sterically hindered para position is favored over the ortho position, especially with bulky electrophiles. pressbooks.pub

Reaction Conditions: The ratio of ortho to para isomers can often be influenced by reaction conditions.

Temperature: Lower reaction temperatures often increase selectivity, favoring the thermodynamically more stable product. For phenols, reactions at low temperatures can favor the formation of the para isomer. youtube.com

Solvent: The choice of solvent can affect the effective size of the electrophile and the transition state energies. Non-polar solvents like carbon disulfide can favor para-substitution in reactions like bromination of phenols. youtube.com

Protecting Groups: The directing ability of the hydroxyl group can be modified by using a protecting group. For instance, converting the phenol to a bulky ether (e.g., a tetrahydropyranyl ether) can increase the steric hindrance at the C6 (ortho) position, thus favoring substitution at the C4 (para) position. Furthermore, certain protected phenols can undergo directed ortho-lithiation, a powerful tool for regioselective functionalization that overrides the typical EAS directing effects. researchgate.net This allows for the introduction of an electrophile specifically at the C6 position after lithiation.

By carefully selecting the electrophile, reaction conditions (temperature, solvent, and catalyst), and employing strategies such as protecting groups, it is possible to control the reaction outcome and selectively synthesize specific isomers of functionalized this compound.

Theoretical and Computational Chemistry Studies of 2,5 Dimethyl 3 Trifluoromethyl Phenol

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phenolic compounds. Calculations are commonly performed using hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) to ensure a high degree of accuracy in the results. derpharmachemica.comresearchgate.net

Geometry Optimization and Conformational Analysis of 2,5-Dimethyl-3-(trifluoromethyl)phenol

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, the geometry is optimized to elucidate bond lengths, bond angles, and dihedral angles. nih.gov

The resulting optimized structure reveals the influence of the various substituents on the phenyl ring. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electron-donating effects of the methyl (-CH₃) and hydroxyl (-OH) groups create a unique electronic environment that affects the molecular geometry. The planarity of the benzene (B151609) ring is slightly distorted due to the steric hindrance and electronic repulsion between the bulky adjacent substituent groups. Conformational analysis primarily focuses on the orientation of the hydroxyl proton and the rotation of the trifluoromethyl group to identify the global minimum energy structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O | 1.355 | C-C-O | 118.5 |

| O-H | 0.965 | C-O-H | 109.2 |

| C-CF₃ | 1.510 | C-C-CF₃ | 121.0 |

| C-CH₃ (pos 2) | 1.508 | C-C-CH₃ | 120.5 |

| C-CH₃ (pos 5) | 1.505 | C-C-CH₃ | 120.3 |

| C-F | 1.345 | F-C-F | 107.5 |

Note: Data are representative values based on DFT calculations of similarly substituted phenols.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The electronic properties of the molecule are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is predominantly localized on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group, which acts as the primary electron donor. malayajournal.org Conversely, the LUMO is concentrated around the phenyl ring and significantly influenced by the highly electron-withdrawing trifluoromethyl group, which serves as an electron acceptor site. malayajournal.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In the MEP map of the title compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and fluorine atoms, indicating them as likely sites for electrophilic attack. nih.govmalayajournal.org Regions of positive potential (colored blue) are found around the hydroxyl and methyl hydrogen atoms, highlighting them as potential sites for nucleophilic attack. nih.govmalayajournal.org

Table 2: Calculated FMO Energies and Related Quantum Chemical Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| Energy Gap (ΔE) | 5.65 |

| Chemical Hardness (η) | 2.83 |

| Electrophilicity Index (ω) | 2.86 |

Note: Data are representative values based on DFT calculations.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. The calculated harmonic frequencies are often scaled by a factor to correct for anharmonicity and improve agreement with experimental data. scirp.org The analysis of these frequencies allows for the assignment of fundamental vibrational modes. researchgate.net

Key vibrational modes for this compound include the O-H stretching of the hydroxyl group, aromatic C-H stretching, C-C stretching within the phenyl ring, and the characteristic symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group. The correlation between theoretical and experimental spectra helps validate the calculated structure. researchgate.net

Table 3: Tentative Assignment of Major Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | 3615 | 3590-3650 |

| Aromatic C-H Stretch | 3080-3120 | 3000-3100 |

| CH₃ Asymmetric Stretch | 2985 | 2960-2990 |

| C-C Ring Stretch | 1590, 1480 | 1450-1600 |

| C-F Asymmetric Stretch | 1280 | 1250-1300 |

| C-F Symmetric Stretch | 1150 | 1120-1170 |

| C-O Stretch | 1230 | 1200-1260 |

Note: Calculated frequencies are scaled and based on analyses of similar phenolic compounds. scirp.orgcore.ac.uk

Thermodynamic Parameters and Stability Analysis, Including Tautomerism

DFT calculations can also be used to determine various thermodynamic parameters, such as zero-point vibrational energy, thermal energy, specific heat capacity, entropy, and Gibbs free energy, at a given temperature. These parameters are essential for understanding the stability of the molecule and predicting the spontaneity of reactions.

Tautomerism is a key aspect of stability for some phenols. While keto-enol tautomerism is theoretically possible for phenolic compounds, computational studies consistently show that the aromatic phenol form is significantly more stable than its non-aromatic keto tautomer. The calculated large energy difference confirms that this compound exists exclusively in its phenolic form under normal conditions.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. nih.gov This method provides information about the electronic transitions between molecular orbitals, including the maximum absorption wavelength (λₘₐₓ), oscillator strengths, and the nature of the transitions (e.g., π → π* or n → π). nih.gov For substituted phenols, the primary electronic transitions observed in the UV-visible spectrum are typically π → π transitions associated with the aromatic system.

Table 4: Calculated Electronic Absorption Properties (TD-DFT)

| Transition | λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 278 | 0.025 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 225 | 0.110 | HOMO-1 → LUMO (π → π) |

Note: Data are representative values calculated in a simulated solvent environment.

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies, thereby providing a theoretical basis for reaction kinetics and product formation.

In the case of trifluoromethylphenols, a significant reaction pathway is defluorination. rsc.org However, studies on various isomers have shown that the position of the -CF₃ group is critical. For ortho- and para-trifluoromethylphenols, deprotonation of the phenol group to a phenolate (B1203915) facilitates the elimination of a fluoride (B91410) ion through the formation of a reactive quinone difluoromethide intermediate. rsc.org

Computational studies on 3-(trifluoromethyl)phenol (B45071), the parent compound of the title molecule, demonstrate its high resistance to such hydrolysis and defluorination reactions. rsc.org This stability arises because the meta-position of the -CF₃ group does not allow for the delocalization of the negative charge of the phenolate to drive the β-elimination of a fluoride ion. rsc.org Therefore, the formation of a reactive quinone-like intermediate is not a viable pathway. This inherent stability, predicted by computational models, is a defining chemical characteristic of this compound.

Characterization of Transition States and Determination of Activation Barriers

The study of chemical reactions at a molecular level involves the characterization of transition states—the highest energy point along a reaction coordinate—and the determination of activation barriers, which is the energy required to reach this state. Density Functional Theory (DFT) is a primary computational tool for these investigations. For substituted phenols, research often focuses on reactions such as O-H bond dissociation, which is crucial for understanding antioxidant activity.

Computational studies on various substituted phenols have shown that the nature and position of substituents significantly influence the activation energies for reactions like hydrogen abstraction. For instance, electron-donating groups generally lower the O-H bond dissociation enthalpy (BDE), making the phenol a better antioxidant, while electron-withdrawing groups have the opposite effect. In the case of this compound, the methyl groups are electron-donating, while the trifluoromethyl group is strongly electron-withdrawing. Their combined and positional effects would create a unique electronic environment influencing the stability of the phenoxyl radical and thus the activation barrier for hydrogen abstraction.

A hypothetical DFT calculation to determine the activation barrier for a reaction involving this compound would involve:

Optimizing the geometries of the reactant, the transition state, and the product.

Performing frequency calculations to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state).

Calculating the single-point energies of these structures at a high level of theory and with a large basis set to obtain an accurate activation energy.

Table 1: Hypothetical Activation Energy Calculation Data This table is illustrative of the data that would be generated from a computational study, as specific experimental or calculated values for this compound are not available in the reviewed literature.

| Parameter | Value |

| Reactant Energy (Hartree) | [Calculated Value] |

| Transition State Energy (Hartree) | [Calculated Value] |

| Product Energy (Hartree) | [Calculated Value] |

| Activation Energy (kcal/mol) | [Calculated Value] |

| Reaction Enthalpy (kcal/mol) | [Calculated Value] |

Reaction Pathway Mapping and Energetic Profiles

Beyond a single activation barrier, computational chemistry can map entire reaction pathways, providing a detailed energetic profile of a chemical transformation. This involves identifying all relevant intermediates and transition states connecting them. For a molecule like this compound, this could involve mapping the pathways of oxidation or other reactions.

The energetic profile, often visualized as a potential energy surface, reveals the thermodynamics and kinetics of each step in a reaction mechanism. For example, in the oxidation of phenols, multiple pathways involving different radical species can be explored. The calculated energetic profiles would help in determining the most favorable reaction pathway under specific conditions. The stability of intermediates, such as the phenoxyl radical of this compound, would be a key factor in these profiles, influenced by the electronic effects of the methyl and trifluoromethyl substituents.

Advanced Computational Techniques Applied to this compound

More advanced computational techniques can provide deeper insights into the behavior of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations are excellent for studying static properties and reaction energetics, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvent, would involve solving Newton's equations of motion for each atom in the system.

Such simulations can provide information on:

Conformational analysis: Identifying the preferred shapes and orientations of the molecule.

Solvation structure: How solvent molecules arrange themselves around the phenol.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds with solvent molecules or other solutes.

Transport properties: Such as diffusion coefficients.

These dynamic insights are crucial for understanding how the molecule behaves in a real-world environment, which is often a complex solution.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β, γ, etc.).

For a molecule to have a significant second-order NLO response (characterized by the first hyperpolarizability, β), it typically needs a large change in dipole moment upon electronic excitation. This is often achieved in molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the phenol ring acts as the π-system, the methyl groups are donors, and the trifluoromethyl group is a strong acceptor.

Theoretical calculations of NLO properties involve:

Optimizing the molecular geometry.

Calculating the electronic properties in the presence of an external electric field.

Determining the polarizability and hyperpolarizability tensors from the response of the molecule to the field.

The results of these calculations can guide the design of new molecules with enhanced NLO properties. The interplay of the electron-donating methyl groups and the electron-withdrawing trifluoromethyl group on the phenol scaffold would be a key area of investigation for the NLO potential of this compound.

Table 2: Representative Calculated NLO Properties for Substituted Aromatics This table presents typical data for related compounds to illustrate the outputs of such a study, as specific values for this compound are not available.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Phenol | ~1.5 - 2.5 | ~60 - 70 | ~20 - 40 |

| Nitrophenol | ~4.0 - 5.0 | ~80 - 90 | ~1000 - 2000 |

| Dimethylphenol | ~1.0 - 2.0 | ~85 - 95 | ~30 - 50 |

Research Applications of 2,5 Dimethyl 3 Trifluoromethyl Phenol As a Chemical Building Block

Role in the Synthesis of Advanced Organic Materials and Specialty Chemicals

The structural characteristics of 2,5-Dimethyl-3-(trifluoromethyl)phenol make it a significant starting material for creating sophisticated organic molecules with tailored properties. The presence of the highly electronegative and lipophilic trifluoromethyl (-CF3) group can enhance the metabolic stability and binding affinity of target molecules. This makes phenols containing this group valuable intermediates in the production of high-performance polymers and other specialty chemicals.

Precursors for the Development of Novel Functional Materials

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into organic molecules is a widely used strategy to modulate a compound's properties for the creation of new functional and advanced materials. rsc.org Fluorinated compounds frequently exhibit enhanced thermal stability, chemical resistance, and unique electronic characteristics compared to their non-fluorinated counterparts. rsc.org

This compound acts as a precursor in reactions such as electrophilic aromatic substitution, where the existing substituents guide the introduction of new functional groups to synthesize more complex molecules. For instance, related substituted phenols undergo reactions like trifluoromethylthiolation to produce novel derivatives. rsc.org The specific substitution pattern of this compound, with its methyl and trifluoromethyl groups, directs incoming substituents to specific positions, allowing for the controlled synthesis of materials with precise structures and, consequently, predictable properties for applications in electronics and materials science.

Table 1: Examples of Functional Materials Derived from Substituted Phenol (B47542) Scaffolds

| Material Type | Precursor/Derivative Example | Potential Function | Key Performance Metric |

|---|---|---|---|

| Low-k Thermoset Resin | Bisphenol A dicyanate ester modified with a trifluoromethyl phenoxy derivative | Microelectronics Insulator | Low Dielectric Constant |

| Fluorinated Polybenzoxazine | Copolymer involving a fluorinated benzoxazine (B1645224) monomer | Low-k Material | Low Dielectric Constant |

| Trifluoromethylthiolated Phenols | 2,5-Dimethyl-4-(trifluoromethylthio)phenol rsc.org | Intermediate for Advanced Materials | Modulated Electronic Properties |

Building Blocks for Complex Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of multiple molecular components through non-covalent interactions. The structure of this compound, featuring a hydrogen-bond-donating hydroxyl group and a sterically defined, partially fluorinated aromatic surface, makes it a candidate for designing molecules capable of self-assembly.

While direct research on this specific phenol in supramolecular architectures is not extensively documented, related all-cis-fluorinated cyclohexanes with multiple hydroxyl groups have been shown to form tripodal molecules with high dipole moments, capable of binding anions and forming gels. rsc.org Similarly, polycyclic scaffolds derived from multi-step syntheses are used to create molecular tweezers and other complex supramolecular systems. nih.gov The defined geometry and potential for directed intermolecular interactions (such as hydrogen bonding and halogen bonding) of derivatives synthesized from this compound suggest its utility as a foundational unit for constructing larger, ordered supramolecular structures. The 2,5-dimethylphenyl scaffold is a recognized structural feature in various complex compounds, indicating its utility in building larger molecular frameworks. mdpi.com

Contributions to Medicinal Chemistry Research as a Synthetic Intermediate

In medicinal chemistry, the incorporation of fluorine into potential drug candidates is a common strategy to improve their pharmacological profiles. The trifluoromethyl group, in particular, is a key feature in many pharmaceuticals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. rsc.org

Intermediate in the Synthesis of Fluorinated Analogues with Modulated Bioactivity

This compound serves as a key intermediate for synthesizing fluorinated analogues of biologically active molecules. The strategic placement of a trifluoromethyl group can significantly alter a molecule's properties. rsc.org Late-stage fluorination strategies are often employed to modify complex bioactive molecules and peptides, and phenolic moieties are common reaction sites for such modifications. nih.gov

The synthesis of fluorinated analogues of steroids for PET imaging, for example, highlights the importance of developing synthetic routes to introduce fluorine into complex scaffolds. thieme-connect.deresearchgate.net Although these syntheses can be challenging and may involve rearrangements or elimination reactions, the resulting fluorinated compounds can offer significant advantages, such as improved imaging characteristics or therapeutic efficacy. thieme-connect.de The use of phenols as starting materials is a fundamental approach in these synthetic pathways.

Table 2: Impact of Fluorination on Bioactivity

| Original Molecule Class | Fluorinated Analogue Feature | Effect of Fluorination | Reference |

|---|---|---|---|

| Bioactive Phenols | gem-Difluoroallylation of phenolic -OH | Modulates bioavailability, alters acidity and conformation | nih.gov |

| Serotonin Uptake Inhibitors | para-CF3 group on phenolic ring | Six-fold increase in inhibitory potency | |

| Scintiscanning Agent (NP-59) | Replacement of Iodomethyl with Fluoromethyl group | Creates potential for PET imaging with different properties | thieme-connect.deresearchgate.net |

Use as a Precursor in the Synthesis of Pyrimidine (B1678525) Derivatives and Other Bioactive Scaffolds

Pyrimidine and its derivatives are considered "privileged scaffolds" in drug discovery, forming the core of numerous biologically active agents used in treating a wide range of diseases. nih.govmdpi.com These nitrogen-containing heterocyclic compounds are of great interest due to their high target specificity and favorable environmental compatibility. nih.gov

This compound can be utilized as a starting material to construct more complex heterocyclic systems, including pyrimidines. The synthesis often involves multi-step reactions where the phenol is first converted into an intermediate that can then be cyclized to form the desired heterocyclic ring. nih.gov For example, trifluoromethyl pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for antifungal, insecticidal, and anticancer properties. nih.gov The presence of the trifluoromethyl group on the final scaffold, originating from a precursor like this compound, is often crucial for the observed biological activity. Similarly, related trifluoromethyl-phenylamine structures are used to synthesize Schiff bases, which also exhibit a range of biological activities. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions Regarding 2,5-Dimethyl-3-(trifluoromethyl)phenol

Academic research specifically focused on this compound is limited. However, the synthesis and reactivity of structurally related polysubstituted phenols are areas of active investigation. For instance, the synthesis of 2,5-dimethyl-4-(trifluoromethylthio)phenol has been reported, highlighting the interest in introducing fluorine-containing moieties into substituted phenolic rings. rsc.org The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and lipophilicity. teknoscienze.com The presence of both electron-donating methyl groups and a strongly electron-withdrawing trifluoromethyl group on the phenol (B47542) ring suggests that this compound would exhibit distinct reactivity and potential for further functionalization.

Key academic contributions in the broader field of trifluoromethylated phenols include the development of novel synthetic methodologies. These range from classical approaches to modern transition-metal-catalyzed cross-coupling reactions. mdpi.com The regioselective functionalization of phenols is a significant challenge, and recent advances have focused on achieving C-H bond functionalization at specific positions on the phenol ring. mdpi.com While direct studies on this compound are not widely available, the existing literature on related compounds provides a foundation for understanding its potential chemical behavior and applications.

Table 1: Summary of Key Research Areas for Trifluoromethylated Phenols

| Research Area | Key Findings | Potential Relevance to this compound |

|---|---|---|

| Synthesis | Development of regioselective C-H functionalization and cross-coupling methods for polysubstituted phenols. mdpi.comoregonstate.edu | These methods could be adapted for the targeted synthesis and further modification of this compound. |

| Reactivity | The interplay between electron-donating and electron-withdrawing groups governs the reactivity of the aromatic ring. | The methyl and trifluoromethyl groups in the target compound would create a unique electronic environment, influencing its reactivity in electrophilic and nucleophilic substitution reactions. |

| Biological Activity | Trifluoromethylated compounds are prevalent in pharmaceuticals and agrochemicals due to enhanced metabolic stability and bioactivity. nih.govnih.gov | This compound could be a scaffold for the development of new bioactive molecules. |

| Material Science | Fluorinated aromatics are used in the development of advanced materials with specific electronic and physical properties. teknoscienze.com | The unique substitution pattern of this phenol could be exploited in the design of novel polymers or functional materials. |

Identification of Emerging Research Avenues in the Chemistry of Trifluoromethylated Phenols

The field of trifluoromethylated phenols is continually evolving, with several exciting research avenues emerging. These trends are driven by the ongoing need for new molecules with tailored properties for a variety of applications.

One of the most promising areas is the development of more sustainable and efficient synthetic methods. This includes the use of photocatalysis and electrochemistry to achieve trifluoromethylation and other functionalizations under milder conditions. numberanalytics.com These "green chemistry" approaches aim to reduce waste and energy consumption compared to traditional methods. numberanalytics.com For instance, visible-light-induced reactions are gaining traction for their ability to generate reactive radical species for C-H functionalization. units.it

Another emerging avenue is the exploration of the biological activities of novel trifluoromethylated phenols. While the trifluoromethyl group is a well-established bioisostere in drug design, there is still much to learn about how its position and the presence of other substituents on the phenol ring influence biological activity. nih.gov High-throughput screening and computational modeling are being used to identify new trifluoromethylated phenols with potential therapeutic applications, including as enzyme inhibitors or receptor modulators. nih.gov

In the realm of materials science, there is growing interest in the use of trifluoromethylated phenols as building blocks for advanced polymers and functional materials. The introduction of the trifluoromethyl group can significantly alter the electronic properties, thermal stability, and hydrophobicity of materials. teknoscienze.com Research is focusing on the synthesis of monomers based on trifluoromethylated phenols for applications in areas such as low-dielectric constant materials for microelectronics and specialty polymers with enhanced chemical resistance.

Finally, the environmental fate and transformation of trifluoromethylated compounds are becoming increasingly important research topics. Understanding how these molecules behave in the environment is crucial for assessing their long-term impact. Recent studies have begun to investigate the aqueous defluorination of some trifluoromethylphenols, a process that is highly dependent on the substitution pattern of the phenol ring. rsc.org

Proposed Methodological Advancements and Interdisciplinary Approaches for Future Studies of this compound

Future studies of this compound would benefit significantly from the application of advanced methodologies and interdisciplinary collaborations.

Methodological Advancements:

Advanced Synthesis and Functionalization: Future synthetic work should focus on developing highly regioselective methods for the synthesis of this compound and its derivatives. This could involve leveraging modern catalytic systems, such as dual-catalysis approaches that combine transition metal catalysis with photoredox or enzymatic catalysis, to achieve precise control over the introduction of functional groups.

High-Throughput Screening: To explore the potential biological activities of this compound and its derivatives, high-throughput screening (HTS) assays should be employed. This would allow for the rapid evaluation of a large library of related compounds against a diverse panel of biological targets.

Advanced Spectroscopic and Analytical Techniques: A comprehensive characterization of this compound and its reaction products will require the use of advanced spectroscopic techniques, including 2D NMR spectroscopy and high-resolution mass spectrometry. These methods are essential for unambiguous structure elucidation.

Computational Modeling and DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netresearchgate.net Computational modeling can be used to predict reaction outcomes, understand reaction mechanisms, and guide the design of new derivatives with desired properties.

Interdisciplinary Approaches:

Chemical Biology: Collaboration between synthetic chemists and biologists is crucial for exploring the therapeutic potential of this compound. This could involve designing and synthesizing focused libraries of compounds for evaluation in specific disease models.

Materials Science and Engineering: Partnering with materials scientists would enable the investigation of this compound as a monomer or additive in the development of new polymers and functional materials. This could lead to the discovery of materials with novel optical, electronic, or physical properties.

Environmental Chemistry and Toxicology: An interdisciplinary approach involving environmental chemists and toxicologists is necessary to assess the environmental fate and potential toxicity of this compound. This would involve studies on its persistence, degradation pathways, and biological effects in relevant environmental systems.

By embracing these advanced methodologies and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and the broader class of trifluoromethylated phenolic compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.